

The Effect of Remibrutinib on Mast Cell Degranulation: A Technical Guide

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Compound of Interest

Compound Name: Remibrutinib

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This in-depth technical guide explores the mechanism and effect of **remibrutinib**, a highly selective Bruton's tyrosine kinase (BTK) inhibitor, on mast cell degranulation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on **remibrutinib**'s activity, detailed experimental protocols for assessing mast cell degranulation, and visualizations to facilitate understanding.

Introduction to Remibrutinib and Mast Cell Degranulation

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to the release of pre-formed mediators, such as histamine and proteases, from their granules—a process known as degranulation. This release of inflammatory mediators is a key driver of the symptoms seen in conditions like chronic spontaneous urticaria (CSU).

Remibrutinib (LOU064) is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial downstream signaling molecule in the FcεRI pathway in mast cells.[2] By inhibiting BTK, **remibrutinib** effectively blocks the signaling cascade that leads to mast cell degranulation and the subsequent release of inflammatory mediators.[3][4] This targeted approach offers a promising therapeutic strategy for mast cell-driven diseases.[5]

Quantitative Data on Remibrutinib's Activity

While specific in vitro IC50 values for **remibrutinib** on mast cell degranulation are not widely available in the public domain, preclinical and clinical studies have demonstrated its potent inhibitory effects.

Parameter	Value	Species/System	Reference
In Vivo BTK Target Occupancy (EC90)	1.6 mg/kg	Rat	[1]
In Vitro Mast Cell Degranulation (CD63 Expression)	Significant reduction observed with remibrutinib pre-treatment	Human CD34+ derived mast cells	[6][7][8]
In Vitro Basophil Activation (CD63 Expression)	Almost complete abrogation with remibrutinib pre-treatment	Human basophils	[6]
Clinical Efficacy (UAS7 Reduction in CSU)	Significant improvement over placebo	Human	[9][10]

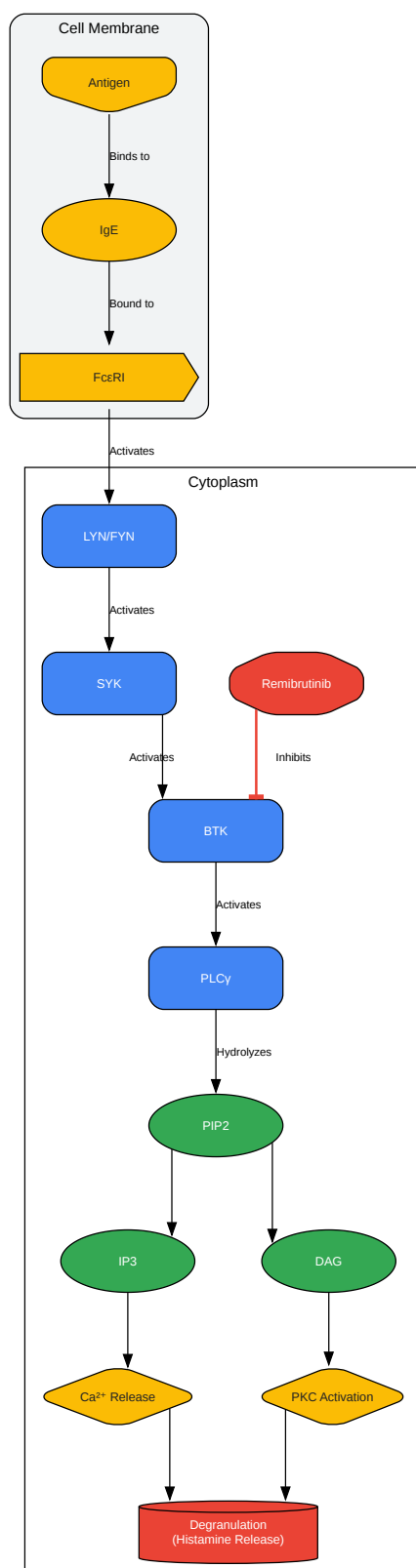
Note: UAS7 (Weekly Urticaria Activity Score) is a clinical endpoint in chronic spontaneous urticaria and reflects the downstream consequences of mast cell degranulation in patients.

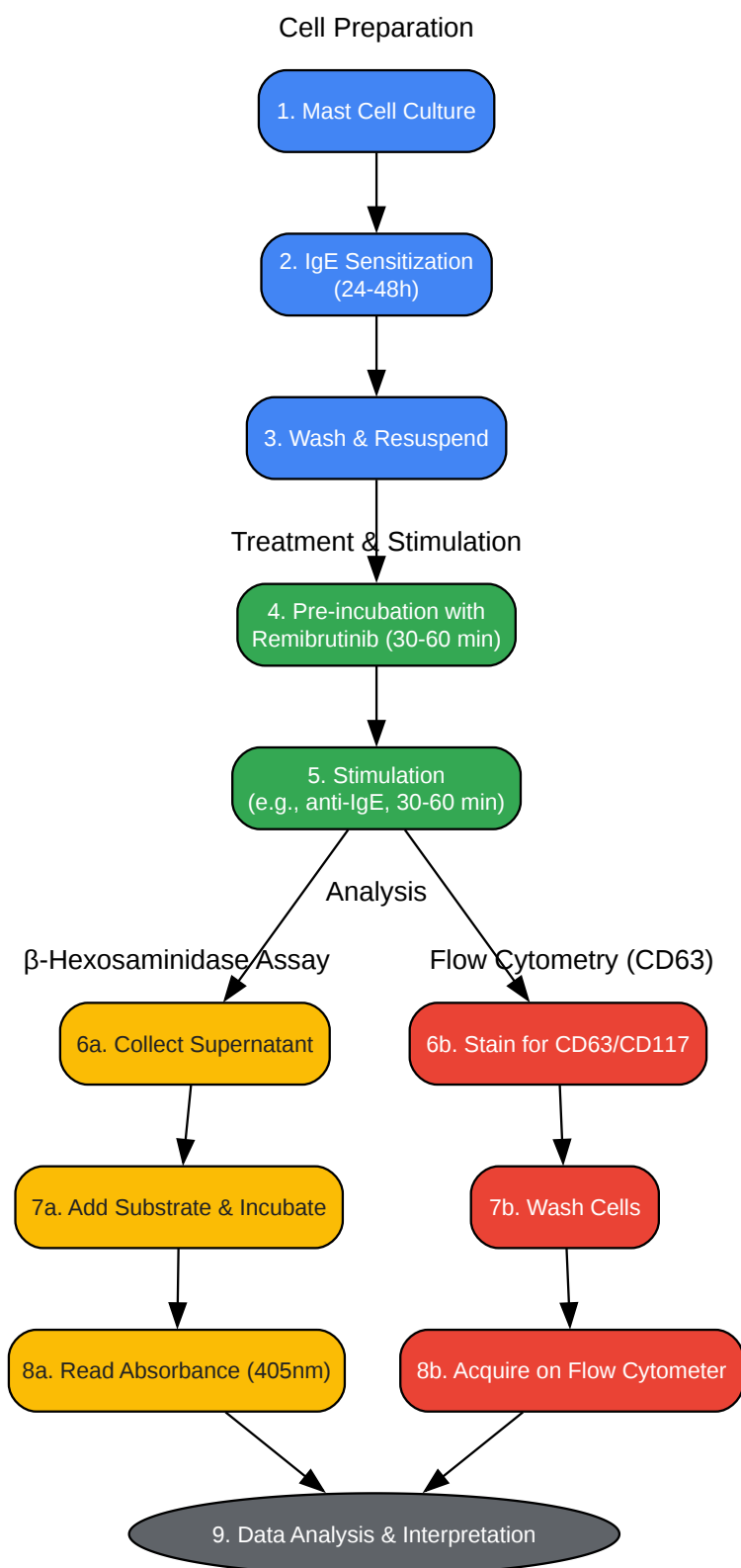
Signaling Pathway of Mast Cell Degranulation and Remibrutinib's Mechanism of Action

Mast cell activation via the FcεRI receptor initiates a complex signaling cascade. The binding of multivalent antigen to IgE bound to FcεRI leads to receptor aggregation and the activation of Src-family kinases, such as LYN and FYN. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ subunits of FcεRI, which in turn recruits and activates Syk kinase.

Activated Syk phosphorylates several downstream adaptor proteins, leading to the formation of a "signalosome." A key component of this pathway is the activation of Bruton's tyrosine kinase (BTK). BTK, along with other signaling molecules, activates phospholipase Cy (PLCy), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). The sustained increase in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine and other inflammatory mediators.

Remibrutinib, as a covalent inhibitor of BTK, binds to the kinase and blocks its activity. This intervention prevents the downstream signaling events, including PLCy activation and calcium mobilization, thereby inhibiting mast cell degranulation.





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